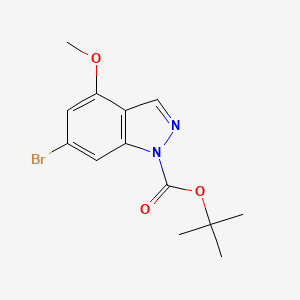

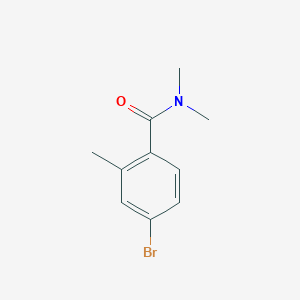

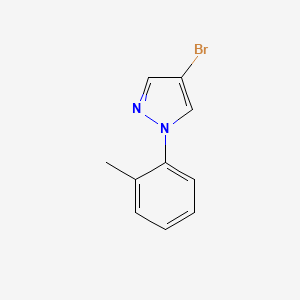

1-(3-Bromophenyl)-4,4,4-trifluorobutan-2-amine

Descripción general

Descripción

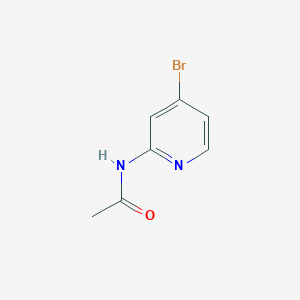

1-(3-Bromophenyl)-4,4,4-trifluorobutan-2-amine, also known as BPTFA, is a chemical compound that has been studied for its potential applications in various scientific research experiments. BPTFA is a colorless, volatile liquid with a boiling point of 58°C and a melting point of -20°C. It is a compound that has been used in many laboratory experiments, and has been studied for its potential applications in a variety of scientific fields.

Aplicaciones Científicas De Investigación

Pharmacokinetic Study

- Summary of the Application: This compound, also known as 1-(3′-bromophenyl)-heliamine (BH), is a synthetic tetrahydroisoquinoline that has been investigated for the treatment of arrhythmias . The study focuses on the pharmacokinetic characterization of BH, as well as the identification of its metabolites .

- Methods of Application or Experimental Procedures: A UHPLC-MS/MS method was developed and validated to quantify BH in rat plasma with a linear range of 1–1000 ng/mL . The validated method was applied to a pharmacokinetic study in rats .

- Results or Outcomes: The maximum concentration C max (568.65 ± 122.14 ng/mL) reached 1.00 ± 0.45 h after oral administration . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites . Finally, a total of 18 metabolites were characterized, including 10 phase I metabolites and 8 phase II metabolites .

Anticancer Activity

- Summary of the Application: The study described the synthesis of ten new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, as well as their characterization, anticancer activity, molecular docking studies, ADME, and toxicity prediction .

- Methods of Application or Experimental Procedures: The title compounds were prepared in three steps, starting from substituted anilines in a satisfactory yield, followed by their characterization via spectroscopic techniques . The National Cancer Institute (NCI US) protocol was followed to test the compounds’ anticancer activity against nine panels of 58 cancer cell lines at a concentration of 10 −5 M, and growth percent (GP) as well as percent growth inhibition (PGI) were calculated .

- Results or Outcomes: Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines . The CNS cancer cell line SNB-75, which showed a PGI of 41.25 percent, was discovered to be the most sensitive cancer cell line to the tested compound 4e . The mean GP of compound 4i was found to be the most promising among the series of compounds .

One of the bromophenols, Bromophenol blue, is used as one of the dyes in various chemical reactions . It can be used as a size marker in agarose gel and polyacrylamide gel .

Propiedades

IUPAC Name |

1-(3-bromophenyl)-4,4,4-trifluorobutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrF3N/c11-8-3-1-2-7(4-8)5-9(15)6-10(12,13)14/h1-4,9H,5-6,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNZFBHFCUYGCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(CC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromophenyl)-4,4,4-trifluorobutan-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine](/img/structure/B1526733.png)